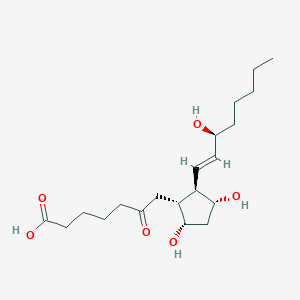

6-Keto-prostaglandin F1alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGOFTHODYBSGM-ZUNNJUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317937 | |

| Record name | 6-Keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Keto-prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58962-34-8 | |

| Record name | 6-Keto-PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58962-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058962348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOPROSTAGLANDIN F1.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8URB805JJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Keto-prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unveiling of a Fleeting Guardian: An In-depth Technical Guide to the Discovery and History of 6-Keto-prostaglandin F1alpha

This guide provides a comprehensive exploration of the discovery and scientific history of 6-keto-prostaglandin F1alpha (6-keto-PGF1α), a molecule of profound significance in cardiovascular research. We will delve into the pioneering experiments, the intellectual leaps, and the analytical innovations that unveiled this stable metabolite and, in doing so, illuminated the crucial role of its ephemeral parent, prostacyclin (PGI2). This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal chapter in eicosanoid biology.

Introduction: The Prostaglandin Puzzle and the Search for a Vascular Enigma

The story of 6-keto-PGF1α is intrinsically linked to the broader narrative of prostaglandins, a family of lipid compounds with diverse and potent biological activities. By the early 1970s, the scientific community, led by figures like Sune Bergström, Bengt Samuelsson, and John Vane, had made significant strides in understanding prostaglandin biosynthesis from arachidonic acid. A key breakthrough was the discovery of the unstable endoperoxide intermediates, PGG2 and PGH2, and the subsequent identification of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.

However, a physiological paradox remained. The inner lining of blood vessels, the endothelium, was known to be non-thrombogenic, yet the mechanisms preventing platelet adhesion and aggregation were not fully understood. It was hypothesized that the endothelium must produce a substance that actively counteracts the pro-thrombotic effects of TXA2. This set the stage for a scientific quest to identify this elusive anti-aggregatory and vasodilatory agent.

The Discovery of Prostacyclin (PGI2): A Triumph of Bioassay

The pivotal discovery of prostacyclin (initially termed PGX) was made in 1976 by a team at the Wellcome Research Laboratories led by John Vane, with key contributions from Salvador Moncada.[1][2] Their success was not born from high-throughput screening or computational modeling, but from an elegant and powerful technique known as the cascade bioassay.[3][4]

The Experimental Ingenuity of the Cascade Bioassay

The cascade bioassay was a dynamic, real-time system that allowed for the detection and characterization of unstable, biologically active substances in blood or organ perfusates.[3][5] The principle was to pass the fluid over a series of isolated muscle tissues, each with a distinct and known sensitivity to different endogenous compounds. The pattern of contraction or relaxation of these tissues provided a unique "fingerprint" for the substance being investigated.

Experimental Protocol: The Vane Cascade Bioassay for Prostacyclin Discovery

-

Preparation of Tissues: A series of isolated muscle tissues were prepared and suspended in a cascade. Typical tissues included:

-

Rabbit aorta strip (contracts in response to catecholamines and thromboxanes)

-

Rat stomach strip (contracts in response to prostaglandins of the E and F series)

-

Chick rectum (contracts in response to various prostaglandins)

-

Bovine coronary artery strip (relaxes in response to vasodilators)

-

-

Superfusion: Blood or perfusate from an experimental animal or isolated organ was continuously superfused over the tissues.

-

Observation and Interpretation: The responses of each tissue (contraction or relaxation) were recorded. By comparing the response profile to that of known substances, the presence and nature of unknown active compounds could be inferred.

Using this technique, Vane's group observed that when they incubated prostaglandin endoperoxides (PGG2/PGH2) with microsomal fractions of pig aorta, a potent but highly unstable substance was generated that caused relaxation of the bovine coronary artery and, crucially, was a powerful inhibitor of platelet aggregation.[1][6] This substance was distinct from any known prostaglandin and was incredibly short-lived.

6-Keto-prostaglandin F1α: The Stable Footprint of an Unstable Molecule

The extreme instability of prostacyclin (with a half-life of only about 42 seconds at physiological pH) posed a significant challenge for its chemical identification and quantification.[2] The breakthrough came with the realization that this fleeting molecule rapidly hydrolyzed in aqueous solution to a single, stable, and inactive product.[7][8] This product was identified as 6-keto-prostaglandin F1α.[9][10]

The structural elucidation of both prostacyclin and 6-keto-PGF1α was a collaborative effort, with the Upjohn Company playing a key role in the chemical synthesis and characterization.[7] This discovery was monumental because it provided a reliable and quantifiable marker for the in vivo production of prostacyclin. Researchers could now measure the levels of 6-keto-PGF1α in biological fluids and tissues to infer the biosynthetic capacity and release of its parent compound.[10][11]

The Biosynthesis of Prostacyclin and its Conversion to 6-Keto-PGF1α

The formation of 6-keto-PGF1α is a two-step process initiated by the release of arachidonic acid from the cell membrane.

Caption: Biosynthetic pathway of 6-Keto-PGF1α.

Analytical Methodologies: Quantifying a Crucial Marker

The ability to accurately measure 6-keto-PGF1α was paramount to understanding the physiological and pathophysiological roles of prostacyclin. Two primary analytical techniques dominated the early research landscape: radioimmunoassay (RIA) and gas chromatography-mass spectrometry (GC-MS).

Radioimmunoassay (RIA)

RIA became a widely adopted method for the quantification of 6-keto-PGF1α due to its high sensitivity.[12][13] The technique involves a competitive binding reaction between a radiolabeled antigen (6-keto-PGF1α) and the unlabeled antigen in the sample for a limited number of specific antibody binding sites.

Experimental Protocol: Radioimmunoassay for 6-Keto-prostaglandin F1α

-

Antibody Production: Antibodies specific to 6-keto-PGF1α are raised in animals (e.g., rabbits) by immunization with a 6-keto-PGF1α-protein conjugate.

-

Sample Preparation: Biological samples (e.g., plasma, urine) often require extraction and chromatographic purification to remove cross-reacting substances.[14]

-

Competitive Binding: A known amount of radiolabeled 6-keto-PGF1α and the sample (containing an unknown amount of unlabeled 6-keto-PGF1α) are incubated with the specific antibody.

-

Separation: The antibody-bound fraction is separated from the free fraction.

-

Quantification: The radioactivity of the bound fraction is measured. The concentration of 6-keto-PGF1α in the sample is determined by comparing the results to a standard curve.

Self-Validation and Trustworthiness of RIA: The specificity of the antiserum is a critical factor. Early RIAs for 6-keto-PGF1α sometimes showed cross-reactivity with other prostaglandins, necessitating a chromatographic purification step for absolute specificity.[12] The validation of the assay was often confirmed by comparison with a radiochemical assay or by demonstrating the inhibition of 6-keto-PGF1α formation with known inhibitors of the biosynthetic pathway.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provided a highly specific and reproducible method for the quantification of prostaglandins, including 6-keto-PGF1α.[11][15] This technique involves the separation of volatile derivatives of the analytes by gas chromatography followed by their detection and identification by mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry for 6-Keto-prostaglandin F1α

-

Extraction: 6-keto-PGF1α is extracted from the biological matrix.

-

Derivatization: The extracted compound is chemically modified to increase its volatility and thermal stability for GC analysis.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column.

-

MS Detection and Quantification: The separated components enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound. Quantification is achieved by comparing the ion abundance of the sample to that of a known standard.

Causality in Methodological Choice: While RIA offered high sensitivity, GC-MS provided superior specificity, serving as a "gold standard" for validating RIA results.[14] The choice of method often depended on the research question, sample availability, and the required level of analytical rigor.

Physiological and Pathophysiological Significance

The discovery of prostacyclin and the ability to measure its production via 6-keto-PGF1α revolutionized our understanding of vascular homeostasis. It became clear that a delicate balance between the pro-aggregatory and vasoconstrictive effects of thromboxane A2 and the anti-aggregatory and vasodilatory actions of prostacyclin is crucial for maintaining a healthy cardiovascular system.[6]

| Parameter | Prostacyclin (PGI2) | 6-Keto-prostaglandin F1α | Thromboxane A2 (TXA2) |

| Primary Site of Synthesis | Vascular Endothelium | Formed from PGI2 | Platelets |

| Primary Biological Actions | Vasodilator, Inhibits Platelet Aggregation | Inactive | Vasoconstrictor, Promotes Platelet Aggregation |

| Half-life in Blood | ~42 seconds | Stable | ~30 seconds |

Table 1: Key characteristics of prostacyclin, 6-keto-prostaglandin F1α, and thromboxane A2.

Imbalances in this system have been implicated in a range of cardiovascular diseases, including atherosclerosis, thrombosis, and pulmonary hypertension.[16][17] The measurement of 6-keto-PGF1α has been instrumental in studying these conditions and in the development of therapeutic interventions that target the prostacyclin pathway.

Conclusion: A Legacy of Discovery

The journey from the initial observation of an unknown anti-aggregatory substance to the full characterization of prostacyclin and its stable metabolite, 6-keto-prostaglandin F1α, stands as a testament to the power of hypothesis-driven research and innovative experimental design. The development of robust analytical methods to quantify 6-keto-PGF1α provided the essential tools to explore the profound biological implications of the prostacyclin pathway. This foundational work continues to inform and inspire research in cardiovascular medicine, inflammation, and drug discovery, highlighting the enduring legacy of these pioneering discoveries.

References

-

Prostacyclin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Chast, F. (2006). [John Vane, 1927-2004, the pharmacologist of the vascular endothelium [corrected]]. Annales de cardiologie et d'angeiologie, 55(6), 338–341.

- Salmon, J. A. (1978). A radioimmunoassay for this compound. Prostaglandins, 15(3), 383–397.

- Nasjletti, A. (2005). John R. Vane (1927–2004). Hypertension, 45(2), 143–144.

-

Vane, J. R. (1982). John R. Vane – Nobel Lecture. NobelPrize.org. Retrieved from [Link]

- Johnson, R. A., Morton, D. R., Kinner, J. H., Gorman, R. R., McGuire, J. C., Sun, F. F., Whittaker, N., Bunting, S., Salmon, J., Moncada, S., & Vane, J. R. (1976). The chemical structure of prostaglandin X (prostacyclin). Prostaglandins, 12(6), 915–928.

-

University of Birmingham. (n.d.). Sir John Vane. Retrieved from [Link]

-

William Harvey Research Limited. (n.d.). Sir John Vane, FRS. Retrieved from [Link]

- Moncada, S., & Vane, J. R. (1979). The role of prostacyclin in vascular tissue.

- Ohashi, N., & Yoshikawa, M. (2006). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method.

- Demers, L. M., & Derck, D. D. (1980). A radioimmunoassay for 6-keto-prostaglandin F1 alpha. Advances in prostaglandin and thromboxane research, 6, 193–199.

- Vane, J. R. (1983). Adventures and excursions in bioassay: the stepping stones to prostacyclin. British journal of pharmacology, 80(4), 821–838.

- Moncada, S. (1982). Human arterial arid venous tissues generate prostacyclin (prostaglandin X), a potent inhibitor of platelet aggregation.

- Moncada, S., Higgs, E. A., & Vane, J. R. (1977). Human arterial and venous tissues generate prostacyclin (prostaglandin x)

- Flower, R. J. (2006). Prostaglandins, bioassay and inflammation. British journal of pharmacology, 147 Suppl 1(Suppl 1), S182–S192.

- Stitham, J., Midgett, C., Martin, K. A., Hwa, J. (2011). Widening the Prostacyclin Paradigm: Tissue Fibroblasts Are a Critical Site of Production and Antithrombotic Protection.

- Vane, J. R. (1983). Nobel lecture. Adventures and excursions in bioassay--the stepping stones to prostacyclin.

- Rosenkranz, B., Fischer, C., Weimer, K. E., & Frölich, J. C. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. The Journal of biological chemistry, 255(21), 10194–10198.

- Moncada S. (1982). Biology and therapeutic potential of prostacyclin.

- Patrono, C., Ciabattoni, G., & Pugliese, F. (1983). Rapid Solid-Phase Immunoassay for 6-keto Prostaglandin F1 Alpha on Microplates. Clinical chemistry, 29(1), 148–151.

- Jackson, E. K., Goodman, R. P., Fitzgerald, G. A., & Oates, J. A. (1985). Assay Methods for 6-keto-prostaglandin F1 Alpha in Human Urine. Comparison of Chromatographic Techniques With Radioimmunoassay and Gas Chromatography-Negative-Ion Chemical-Ionization Mass Spectrometry.

- Tai, H. H., & Yuan, B. (1982). A radioimmunoassay for 6-keto-PGF1 alpha. Methods in enzymology, 86, 273–286.

- Baranowski, R., & Pacha, K. (2002). Gas chromatographic determination of prostaglandins. Mini reviews in medicinal chemistry, 2(2), 135–144.

- Johnson, R. A. (1978). Synthesis and characterization of prostacyclin, 6-ketoprostaglandin F 1 α, prostaglandin I 1 , and prostaglandin I 3. Journal of the American Chemical Society, 100(24), 7690-7705.

- Vane, J. R. (1983). Adventures and excursions in bioassay: the stepping stones to prostacylin. Bioscience reports, 3(8), 683–711.

- McGiff, J. C. (2006). Vascular prostaglandin synthesis: the early days. Pharmacological reports : PR, 58 Suppl, 47–51.

- Baranowski, R., & Pacha, K. (2002). Gas Chromatographic Determination of Prostaglandins. Mini-Reviews in Medicinal Chemistry, 2(2), 135-144.

- Ferretti, A., & Flanagan, V. P. (1993). Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes. Analytical biochemistry, 210(2), 360–365.

- Tsikas, D. (2025). Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS.

-

prostacyclin. (2014, October 16). YouTube. Retrieved from [Link]

- McGiff, J. C. (1981). PROSTAGLANDINS, PROSTACYCLIN, AND THROMBOXANES. Annual review of pharmacology and toxicology, 21, 479–509.

- Miller, M. P., & Pan, S. (2016). The Evolution of Prostacyclins in Pulmonary Arterial Hypertension: From Classical Treatment to Modern Management. The American journal of managed care, 22(11 Suppl), s333–s342.

- Pace-Asciak, C. R. (2005). Novel eicosanoid pathways: the discovery of prostacyclin/6-keto prostaglandin F1alpha and the hepoxilins. Molecular neurobiology, 32(1), 19–26.

Sources

- 1. Sir John Vane, FRS - William Harvey Research [williamharveyresearch.com]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. [John Vane, 1927-2004, the pharmacologist of the vascular endothelium [corrected]] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. The role of prostacyclin in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The chemical structure of prostaglandin X (prostacyclin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Novel eicosanoid pathways: the discovery of prostacyclin/6-keto prostaglandin F1alpha and the hepoxilins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay methods for 6-keto-prostaglandin F1 alpha in human urine. Comparison of chromatographic techniques with radioimmunoassay and gas chromatography-negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human arterial and venous tissues generate prostacyclin (prostaglandin x), a potent inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajmc.com [ajmc.com]

The Biological Significance of 6-Keto-prostaglandin F1α: A Technical Guide for Researchers

This guide provides an in-depth exploration of 6-Keto-prostaglandin F1α (6-keto-PGF1α), a critical molecule in various physiological and pathological processes. As the stable hydrolysis product of the ephemeral prostacyclin (PGI2), 6-keto-PGF1α serves as a vital biomarker for in vivo PGI2 production.[1] Understanding its biological functions is paramount for researchers in cardiovascular science, inflammation, and drug development. This document will delve into the core aspects of 6-keto-PGF1α, from its biochemical origins to its clinical implications and analytical measurement.

The Prostacyclin Pathway: Biosynthesis and the Role of 6-Keto-PGF1α

Prostacyclin (PGI2) is a member of the eicosanoid family of signaling molecules, synthesized from arachidonic acid primarily by the vascular endothelium.[2][3] It is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation, playing a crucial role in maintaining cardiovascular homeostasis.[4] However, PGI2 is chemically unstable under physiological conditions, with a half-life of only 2-3 minutes, rapidly undergoing non-enzymatic hydrolysis to form the more stable, inactive metabolite, 6-keto-prostaglandin F1α.[2][4]

This inherent instability of PGI2 makes its direct measurement challenging. Consequently, the quantification of 6-keto-PGF1α in biological matrices such as plasma and urine has become a reliable and widely accepted surrogate for assessing PGI2 production and endothelial function.[1][4]

The metabolic cascade does not end with 6-keto-PGF1α. It is further metabolized in the body, primarily through beta-oxidation, to form dinor-6-keto-prostaglandin F1α, which is the major metabolite of both PGI2 and 6-keto-PGF1α found in human urine.[5][6] Further enzymatic processes, including dehydrogenation and oxidation, lead to a variety of other metabolites.[7]

The Signaling Mechanism of Prostacyclin

The biological effects of prostacyclin are mediated through its interaction with a specific G-protein coupled receptor, the prostacyclin receptor (IP receptor), located on the surface of platelets and vascular smooth muscle cells.[4] The binding of PGI2 to the IP receptor initiates a signaling cascade that is central to its physiological functions.

This signaling pathway can be summarized as follows:

-

Receptor Binding: PGI2 binds to the IP receptor.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[4]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the major metabolite of prostacyclin and 6-ketoprostaglandin F1 alpha in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the 6-Keto-Prostaglandin F1α Synthesis Pathway: Mechanisms, Analysis, and Pharmacological Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2) is a critical lipid mediator in cardiovascular homeostasis, primarily known for its potent vasodilation and inhibition of platelet aggregation.[1][2] However, its extreme instability in vivo makes direct measurement unfeasible. This guide focuses on its stable, inactive hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), the definitive surrogate for quantifying PGI2 biosynthesis.[3] We will dissect the enzymatic cascade responsible for its formation, from the initial liberation of arachidonic acid to the final conversion of PGI2. This document provides an in-depth exploration of the key enzymes—phospholipase A2, cyclooxygenases (COX-1 and COX-2), and prostacyclin synthase (PGIS)—and the regulatory mechanisms governing their activity. Furthermore, we will present a comparative analysis of core analytical techniques, offering field-proven insights into experimental design and methodological choices. Finally, we will examine key points of pharmacological intervention, providing a robust framework for researchers in basic science and drug development.

Introduction: The Significance of the Prostacyclin Pathway

Prostacyclin (PGI2) is a member of the prostanoid family of eicosanoids that play a central role in regulating vascular tone, hemostasis, and inflammation.[1] Synthesized predominantly by vascular endothelial cells, PGI2 exerts its protective cardiovascular effects by counteracting the actions of thromboxane A2 (TXA2), which promotes vasoconstriction and platelet aggregation.[1] A disruption in the delicate balance between PGI2 and TXA2 is implicated in the pathophysiology of various vascular disorders, including pulmonary arterial hypertension and preeclampsia.[1]

The profound biological importance of PGI2 necessitates its accurate quantification to understand both physiological processes and disease states. Due to its chemical instability (half-life of 3-6 minutes), PGI2 rapidly and non-enzymatically hydrolyzes into the much more stable compound, 6-keto-prostaglandin F1α.[3][4][5] Consequently, measuring the levels of 6-keto-PGF1α in plasma, urine, or cell culture supernatants serves as a reliable and widely accepted index of in vivo and in vitro PGI2 production.[3][6][7]

The Core Synthesis Pathway: A Four-Step Cascade

The journey from a membrane phospholipid to 6-keto-PGF1α is a tightly regulated, multi-enzyme process initiated by specific physiological or pathological stimuli.

Step 1: Liberation of the Precursor - Arachidonic Acid (AA)

The synthesis pathway is initiated by the release of arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, from the sn-2 position of membrane phospholipids.[8][9] This rate-limiting step is catalyzed by phospholipase A2 (PLA2) enzymes.[1][8][10] Various stimuli, including cytokines, growth factors, and vasoactive agents like thrombin and histamine, can activate PLA2, leading to a localized increase in free AA available for downstream metabolism.[1][11][12]

Step 2: The Cyclooxygenase (COX) Gateway

Once liberated, free arachidonic acid becomes the substrate for the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[13] COX enzymes catalyze the conversion of AA into the unstable intermediate, Prostaglandin H2 (PGH2).[9][14] This conversion involves two distinct enzymatic activities: a cyclooxygenase activity that forms PGG2 and a peroxidase activity that reduces PGG2 to PGH2.

There are two primary isoforms of COX with distinct physiological roles:[1]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[13][15][16]

-

COX-2: In contrast, COX-2 is an inducible enzyme.[15][16] Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors, leading to the sustained production of prostanoids that mediate inflammation and pain.[1][13][16] In the vascular endothelium, COX-2 is a major contributor to PGI2 production.[17][18]

Step 3: The Decisive Step - Prostacyclin Synthase (PGIS)

The intermediate PGH2 stands at a metabolic crossroads and can be converted into various prostanoids by different terminal synthases. The synthesis of prostacyclin is catalyzed by prostacyclin synthase (PGIS), also known as CYP8A1.[19] This enzyme is abundantly expressed in vascular endothelial and smooth muscle cells.[18] PGIS is a member of the cytochrome P450 superfamily and efficiently isomerizes PGH2 into the biologically active PGI2.[19] Functionally, PGIS is often coupled with COX-2, ensuring a streamlined production of PGI2 in response to inflammatory or mitogenic signals.[18]

Step 4: Spontaneous Hydrolysis to a Stable Marker

Prostacyclin (PGI2) is inherently unstable under physiological conditions and undergoes rapid, non-enzymatic hydrolysis to form 6-keto-prostaglandin F1α.[3] This stable product is biologically inactive and serves as the definitive marker for PGI2 synthesis.[3] While 6-keto-PGF1α itself can be further metabolized, its measurement provides a direct and reliable reflection of the upstream activity of the PGI2 synthesis pathway.[20][21]

Sources

- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Regulation of histamine-mediated prostacyclin synthesis in cultured human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Distinct functions of COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. quora.com [quora.com]

- 16. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gpnotebook.com [gpnotebook.com]

- 18. Prostacyclin Synthase as an Ambivalent Regulator of Inflammatory Reactions [jstage.jst.go.jp]

- 19. Prostacyclin synthase - Wikipedia [en.wikipedia.org]

- 20. Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolism of 6-ketoprostaglandin F1 alpha and prostacyclin to 6,15-diketo-13,14-dihydroprostaglandin F1 alpha-like material in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 6-Keto-prostaglandin F1α in Inflammation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostacyclin (PGI2), a potent lipid mediator, is a key player in cardiovascular homeostasis and inflammation. However, its inherent instability in physiological conditions makes direct measurement challenging. This guide focuses on its stable, inactive metabolite, 6-Keto-prostaglandin F1α (6-keto-PGF1α), the established surrogate for quantifying PGI2 production. We will explore the biosynthesis of PGI2, its conversion to 6-keto-PGF1α, the downstream signaling pathways it initiates, and its complex, often paradoxical, role in the inflammatory cascade. This document provides not only the mechanistic underpinnings but also actionable, detailed protocols for the accurate quantification of 6-keto-PGF1α and a framework for interpreting its significance in inflammatory disease models.

Introduction: The PGI2/6-keto-PGF1α Axis

Prostacyclin (PGI2) is a member of the prostanoid family, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase (PGIS).[1] Historically recognized for its powerful vasodilatory and anti-platelet aggregation effects, PGI2 is a cornerstone in maintaining cardiovascular health and is used therapeutically for conditions like pulmonary arterial hypertension.[2] More recently, its profound immunomodulatory capabilities have come into focus.[1]

The primary challenge in studying PGI2 is its chemical instability; it rapidly hydrolyzes under physiological conditions (half-life of ~2-3 minutes in buffer) into 6-keto-prostaglandin F1α.[3][4] This stable metabolite, however, is easily quantifiable and serves as a reliable and accurate surrogate for measuring endogenous PGI2 production.[5] Therefore, understanding the role of PGI2 in inflammation is intrinsically linked to the measurement of 6-keto-PGF1α.

Biosynthesis and Metabolism

The journey from a membrane phospholipid to 6-keto-PGF1α is a well-defined enzymatic and chemical cascade, critical for understanding points of therapeutic intervention (e.g., NSAIDs).

-

Arachidonic Acid (AA) Release : Pro-inflammatory stimuli (e.g., cytokines, endotoxins) activate phospholipase A2 (PLA2), which cleaves AA from the cell membrane's phospholipid bilayer.[6]

-

Cyclooxygenase (COX) Action : Free AA is converted by COX enzymes (constitutive COX-1 or inducible COX-2) into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[6] COX-2 is the isoform most commonly associated with inflammation.[1]

-

Prostacyclin Synthase (PGIS) : PGH2 is then isomerized by the tissue-specific enzyme PGIS, primarily found in endothelial cells, to form PGI2.[1]

-

Spontaneous Hydrolysis : PGI2 is non-enzymatically and rapidly hydrolyzed to the stable, inactive 6-keto-PGF1α.[7] It is this final, stable product that is measured in biological samples to reflect PGI2 biosynthesis.

The IP Receptor Signaling Pathway

PGI2 exerts its biological effects by binding to a specific G-protein coupled receptor known as the prostacyclin receptor (IP).[2] This interaction primarily activates the Gs alpha subunit, initiating a canonical signaling cascade:

-

Receptor Binding : PGI2 binds to the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.[8]

-

Gs Protein Activation : This binding event triggers a conformational change, activating the associated Gs protein.

-

Adenylyl Cyclase (AC) Activation : The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9]

-

Protein Kinase A (PKA) Activation : The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8]

-

Downstream Effects : PKA phosphorylates various downstream targets, leading to the ultimate physiological response. For example, in smooth muscle cells, PKA phosphorylates and inhibits myosin light chain kinase, causing vasodilation.[8] In platelets, it inhibits activation and aggregation.

The Paradoxical Role of PGI2 in Inflammation

The function of the PGI2/6-keto-PGF1α axis in inflammation is not monolithic; it exhibits both potent anti-inflammatory and context-dependent pro-inflammatory properties.

Anti-inflammatory and Immunosuppressive Effects

For the most part, PGI2 signaling is considered anti-inflammatory or immunosuppressive.[1][2] These effects are crucial for limiting excessive immune responses and maintaining tissue homeostasis.

-

Inhibition of Platelet Aggregation : This is a hallmark function, preventing thrombus formation at sites of endothelial integrity.[10]

-

Vasodilation : By relaxing vascular smooth muscle, PGI2 increases blood flow and can help resolve inflammation.[8]

-

Modulation of Innate Immunity : PGI2 analogues have been shown to decrease the maturation and pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-12) of dendritic cells and macrophages while increasing the production of anti-inflammatory IL-10.[1]

-

Regulation of Adaptive Immunity : PGI2 can suppress T-helper 2 (Th2) cell infiltration and cytokine production (e.g., IL-5, IL-13), which is particularly relevant in allergic inflammation models.[1][11]

Pro-inflammatory Effects

Conversely, in certain contexts, particularly in acute inflammatory settings and rheumatological conditions, PGI2 acts as a key mediator of inflammation.[10][12]

-

Potentiation of Edema : PGI2 is a critical mediator of the edema (swelling) that accompanies acute inflammation.[13] It significantly increases microvascular permeability, an effect demonstrated by the substantially reduced swelling in IP receptor-deficient mice in response to inflammatory agents like carrageenan.[12][13]

-

Pain Sensitization (Hyperalgesia) : PGI2 contributes to inflammatory pain by sensitizing nociceptive neurons to other pain-producing stimuli.[13] The use of IP receptor antagonists has been shown to reduce pain responses in several preclinical models of inflammatory pain.[13]

-

Promotion of Arthritis : In diseases like rheumatoid arthritis, PGI2 is considered a pro-inflammatory molecule that propagates the disease.[10][14] It is abundantly found in the synovial fluid of arthritic joints and contributes to joint inflammation and cytokine production (IL-1β, IL-6).[13][15]

This paradoxical nature means that the interpretation of 6-keto-PGF1α levels must be carefully considered within the specific biological context and disease model being studied.

Methodologies for Quantification

Accurate measurement of 6-keto-PGF1α is paramount. The two gold-standard techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Feature | LC-MS/MS | ELISA |

| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Competitive antigen-antibody binding with enzymatic signal amplification.[16] |

| Specificity | Very High . Considered the "gold standard" due to its ability to distinguish based on molecular mass and fragmentation.[17] | Variable . Potential for cross-reactivity with structurally similar molecules.[17] |

| Sensitivity | High (low pg/mL range).[17] | High (can also reach low pg/mL range).[17] |

| Throughput | Lower, sequential analysis. | Higher, suitable for batch analysis of many samples.[17] |

| Cost | Higher initial instrument cost. | Lower initial cost, pre-developed kits are widely available.[17] |

| Expertise | Requires significant operator expertise and method development. | Relatively straightforward to perform with commercial kits. |

| Typical Plasma Conc. | Healthy: 1.9 ± 0.8 pg/mL.[18] | Healthy: 92.7 to 394.5 pg/mL (Note: older RIA method, may show higher values).[19] |

Expert Insight: Sample Handling is Critical

The most common source of error in prostanoid measurement is artificial, ex vivo synthesis by platelets and other cells after sample collection.

-

Anticoagulant Choice : Use EDTA or citrate tubes. Heparin is generally not recommended as it may not fully inhibit platelet activation.

-

Inhibition of COX Activity : Immediately after collection, blood should be transferred to a tube containing a COX inhibitor, such as indomethacin, to prevent ex vivo prostaglandin synthesis. This is a self-validating step; failure to do so can lead to falsely elevated levels.

-

Processing : Centrifuge blood at 4°C as soon as possible to separate plasma. Immediately freeze the resulting plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.[20]

Detailed Protocol: Quantification of 6-keto-PGF1α in Human Plasma via LC-MS/MS

This protocol describes a robust method for quantifying 6-keto-PGF1α, adapted from established bioanalytical procedures.[5][17]

I. Sample Preparation (Solid-Phase Extraction - SPE)

-

Causality : SPE is essential to remove proteins, salts, and other interfering substances from the plasma matrix, which would otherwise suppress ionization in the mass spectrometer and lead to inaccurate results. A C18 reverse-phase cartridge is used to retain the relatively nonpolar prostaglandin.

-

Thawing & Spiking : Thaw 0.5 mL of plasma sample on ice. Add a known amount of a stable isotope-labeled internal standard (e.g., 6-keto-PGF1α-d4) to a final concentration of 100 pg/mL.

-

Expertise: The deuterated internal standard is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences similar extraction loss and matrix effects, allowing for highly accurate quantification by ratio comparison.

-

-

Protein Precipitation & Acidification : Add 1.5 mL of cold methanol to precipitate proteins. Vortex and centrifuge (10,000 x g, 10 min, 4°C). Transfer the supernatant to a new tube. Acidify the supernatant to pH ~3 with 0.1% formic acid in water.[5]

-

Expertise: Acidification ensures that the carboxyl group on the prostaglandin is protonated, increasing its retention on the C18 SPE sorbent.

-

-

SPE Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 2 mL of methanol followed by 2 mL of water.

-

Sample Loading : Load the acidified supernatant onto the conditioned SPE cartridge at a slow, dropwise rate.[5]

-

Washing : Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.[5]

-

Elution : Elute the 6-keto-PGF1α and internal standard with 1.5 mL of a suitable organic solvent like ethyl acetate or methyl formate.[5][16]

-

Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[5]

II. LC-MS/MS Analysis

-

Causality : The liquid chromatography step separates the analyte from any remaining isomers or impurities before it enters the mass spectrometer. The tandem mass spectrometer provides two levels of mass filtering (parent ion and fragment ion), ensuring exceptional specificity.

-

Liquid Chromatography (LC) :

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization : Electrospray Ionization (ESI) in negative mode.

-

Detection : Multiple Reaction Monitoring (MRM).

-

6-keto-PGF1α transition : m/z 369.2 → 163.1

-

6-keto-PGF1α-d4 transition : m/z 373.2 → 167.1

-

-

Trustworthiness: The use of MRM is a self-validating system. Only a molecule with the correct precursor mass that fragments to produce the correct product mass will be detected, virtually eliminating false positives.

-

-

Quantification : Construct a calibration curve using known standards. The concentration of 6-keto-PGF1α in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.[17]

Conclusion and Future Directions

6-Keto-prostaglandin F1α is an indispensable biomarker for probing the role of its parent molecule, PGI2, in health and disease. Its measurement provides a window into a complex signaling axis with dual, context-dependent roles in inflammation—acting as both a powerful anti-inflammatory mediator and a potent driver of edema and pain. For researchers in drug development, targeting the IP receptor with agonists or antagonists presents a promising, albeit complex, therapeutic strategy.[12][21] Future research must continue to dissect the molecular switches that determine the pro- versus anti-inflammatory outcomes of PGI2 signaling in different tissues and disease states, with precise and accurate quantification of 6-keto-PGF1α as the foundational tool for these investigations.

References

-

Dorris, S. L., & Peebles, R. S., Jr. (2012). PGI2 as a Regulator of Inflammatory Diseases. Mediators of Inflammation, 2012, 926968. [Link]

-

Stitham, J., Midgett, C., Martin, K. A., & Hwa, J. (2011). Prostacyclin: An Inflammatory Paradox. Frontiers in Pharmacology, 2, 24. [Link]

-

Feletou, M., Huang, Y., & Vanhoutte, P. M. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 969–981. [Link]

-

Wikipedia contributors. (2023). Prostacyclin. Wikipedia. [Link]

-

Dorris, S. L., & Peebles, R. S., Jr. (2012). PGI2 as a regulator of inflammatory diseases. Mediators of Inflammation, 2012, 926968. [Link]

-

Stitham, J., Midgett, C., Martin, K. A., & Hwa, J. (2011). Prostacyclin: An Inflammatory Paradox. Frontiers in Pharmacology, 2, 24. [Link]

-

Stitham, J., et al. (2011). Prostacyclin: an inflammatory paradox. Frontiers in Pharmacology, 2. [Link]

-

Fischer, C., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 149-157. [Link]

-

Honda, T., et al. (2006). Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis. The Journal of Experimental Medicine, 203(2), 325-335. [Link]

-

Eagle Biosciences. (n.d.). 6-keto-Prostaglandin F1 Alpha ELISA. Eagle Biosciences. [Link]

-

Jones, R. L., et al. (2005). IP receptor-dependent activation of PPARγ by stable prostacyclin analogues. Prostaglandins & Other Lipid Mediators, 76(1-4), 113-124. [Link]

-

Zhou, W., et al. (2012). PGI2 suppresses proinflammatory chemokine expression, CD4 T cell activation, and STAT6-independent allergic lung inflammation. The Journal of Immunology, 188(1), 441-450. [Link]

-

Galiè, N., et al. (2016). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review, 25(142), 377-386. [Link]

-

Ather, J. L., & Peebles, R. S., Jr. (2020). Prostacyclin Regulation of Allergic Inflammation. International Journal of Molecular Sciences, 21(3), 978. [Link]

-

ResearchGate. (n.d.). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). [Link]

-

Elabscience. (n.d.). 6-keto-PGF1a(6-keto-prostaglandin F1a) ELISA Kit. [Link]

-

Patsnap Synapse. (2024). What are PGI2 receptor antagonists and how do they work?. [Link]

-

ResearchGate. (n.d.). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. [Link]

-

Barrow, S. E., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). Journal of Chromatography B, 879(30), 3448-3454. [Link]

-

Ylikorkala, O., et al. (1981). Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion. Prostaglandins and Medicine, 6(4), 419-427. [Link]

-

ResearchGate. (n.d.). Prostacyclin signaling pathway downstream of prostacyclin receptor I (IP) receptors to protein kinase A (PKA) in human PASMCs. [Link]

-

Fetalvero, K. M., et al. (2007). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Cardiovascular Revascularization Medicine, 8(3), 197-205. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Journal of Clinical Investigation, 121(6), 2184-2191. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

-

Hussain, T., et al. (2021). The crucial roles of inflammatory mediators in inflammation: A review. Inflammopharmacology, 29(4), 925-946. [Link]

-

Horiba, N., et al. (1990). Immunohistochemical detection of prostaglandins E2, F2 alpha, and 6-keto-prostaglandin F1 alpha in experimentally induced periapical inflammatory lesions in rats. Journal of Endodontics, 16(12), 578-582. [Link]

-

Pace-Asciak, C. R., & Nashat, M. (1977). Mechanistic studies on the biosynthesis of 6-ketoprostaglandin F1alpha. Biochimica et Biophysica Acta, 487(3), 495-507. [Link]

-

Altmeyers Encyclopedia. (2020). 6-keto-prostaglandin f1alpha. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886). [Link]

-

ResearchGate. (n.d.). (A) The production of 6-keto-Prostaglandin F1α (6-keto-PGF1α) in.... [Link]

-

ResearchGate. (n.d.). Proposed mechanisms of prostaglandin I2 (PGI2) evoking varied responses.... [Link]

-

Harrison, H. E., et al. (1980). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Diabetologia, 18(1), 65-68. [Link]

-

Lefer, A. M., et al. (1981). Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock. Acta Physiologica Scandinavica, 112(3), 349-350. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Ketoprostaglandin F1 alpha. MeSH. [Link]

-

Viinikka, L., et al. (1983). Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome. Prostaglandins, 25(3), 355-359. [Link]

Sources

- 1. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGI2 as a regulator of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. The crucial roles of inflammatory mediators in inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostacyclin - Wikipedia [en.wikipedia.org]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. researchgate.net [researchgate.net]

- 11. PGI2 suppresses proinflammatory chemokine expression, CD4 T cell activation, and STAT6-independent allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. frontiersin.org [frontiersin.org]

- 15. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eaglebio.com [eaglebio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Physiological Concentrations of 6-Keto-prostaglandin F1α

Introduction: The Significance of 6-Keto-prostaglandin F1α

Prostacyclin (PGI2), an arachidonic acid metabolite, is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1] However, its inherent instability and short half-life of 2-3 minutes in physiological conditions make its direct measurement challenging.[2] PGI2 is rapidly and non-enzymatically hydrolyzed to its stable, inactive metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α). Consequently, the quantification of 6-keto-PGF1α in various biological matrices serves as a reliable and accurate surrogate for determining endogenous PGI2 production.[3][4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the physiological concentrations of 6-keto-PGF1α, its biosynthesis and metabolism, state-of-the-art analytical methodologies for its quantification, and its significance as a clinical and research biomarker.

Biosynthesis and Metabolism of Prostacyclin and 6-Keto-prostaglandin F1α

The synthesis of prostacyclin is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the prostaglandin endoperoxide PGH2 by the action of cyclooxygenase (COX) enzymes. Prostacyclin synthase, an enzyme primarily found in endothelial cells, then isomerizes PGH2 to prostacyclin (PGI2). Due to its instability, PGI2 is rapidly hydrolyzed to 6-keto-PGF1α.[5]

Caption: Biosynthesis pathway of Prostacyclin (PGI2) and its stable metabolite, 6-Keto-prostaglandin F1α.

Prostacyclin exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[6]

Caption: Simplified signaling pathway of Prostacyclin (PGI2).

Physiological Concentrations of 6-Keto-prostaglandin F1α

The concentration of 6-keto-PGF1α can vary depending on the biological matrix, the analytical method used, and the physiological or pathological state of the individual. Below are tables summarizing typical concentrations in healthy individuals and those with various conditions.

Table 1: Physiological Concentrations of 6-Keto-prostaglandin F1α in Healthy Individuals

| Biological Matrix | Concentration Range | Analytical Method | Reference(s) |

| Plasma | 1.9 ± 0.8 pg/mL | LC-MS/MS | [7] |

| < 125 pg/mL | Radioimmunoassay | [8] | |

| 270 ± 14 pg/mL | Radioimmunoassay | [9] | |

| Urine | 92 ± 51 pg/mL | LC-MS/MS | [7] |

| 168 ± 91 pg/mg creatinine | LC-MS/MS | [7] | |

| 29.9 ± 3.6 pmol/mmol creatinine | HPLC-Radioimmunoassay | [10] |

Table 2: Altered Concentrations of 6-Keto-prostaglandin F1α in Pathological Conditions

| Condition | Biological Matrix | Concentration Change | Reference(s) |

| Essential Hypertension | Plasma | Significantly decreased | [4][9] |

| Cerebrovascular Disease | Plasma | Significantly lower | [11] |

| Takayasu's Arteritis | Plasma | Significantly lower | [11] |

| Septic Shock (non-survivors) | Plasma | Significantly elevated (median 229 pg/mL) | [12] |

| Septic Shock (survivors) | Plasma | Elevated (median 30 pg/mL) | [12] |

| Major Trauma/Active Sepsis | Plasma | Significantly elevated | [13] |

| Lung Cancer | Plasma | Significantly elevated | [14] |

| Breast Cancer (Malignant) | Plasma | Significantly higher (146 ± 28 pg/mL) | [5] |

| Breast Cancer (Benign) | Plasma | Significantly raised (52 ± 5 pg/mL) | [5] |

| Ovarian Cancer | Urine | Increased (55.4 ± 10.4 pmol/mmol creatinine) | [10] |

| Pre-eclampsia | Plasma | Significantly lower | [15] |

| Pre-eclampsia | Urine | Significantly lower | [3] |

| Idiopathic Respiratory Distress Syndrome (Newborns) | Plasma | Increased | [16] |

| Inflammatory Joint Disorders (RA, Gout) | Synovial Fluid | Elevated | [17] |

| Lesch-Nyhan Syndrome | Plasma | Significantly low |

Analytical Methodologies for the Quantification of 6-Keto-prostaglandin F1α

The accurate quantification of 6-keto-PGF1α is critical for its use as a biomarker. The two most common analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of 6-keto-PGF1α due to its high specificity, sensitivity, and accuracy.[14] This method allows for the separation of the analyte from other structurally similar compounds and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: To remove interfering substances from the biological matrix and concentrate the analyte.

-

Steps:

-

Thaw plasma or urine samples on ice.

-

Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 6-keto-PGF1α-d4).

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Acidify the supernatant to a pH of ~3.0 with formic acid.

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by acidified water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with acidified water and then with a low-percentage organic solvent to remove polar impurities.

-

Elute the 6-keto-PGF1α with a suitable solvent (e.g., ethyl acetate or a higher percentage of organic solvent).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Rationale: To chromatographically separate 6-keto-PGF1α from other components and detect it with high sensitivity and specificity using mass spectrometry.

-

Typical Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Caption: A typical workflow for the quantification of 6-keto-PGF1α using LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying 6-keto-PGF1α. Commercially available kits are widely used in many research settings. The most common format is a competitive ELISA.

1. Principle

-

In a competitive ELISA, the 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF1α for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-labeled 6-keto-PGF1α that binds to the antibody is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

2. Steps

-

Prepare standards and samples. Samples may require prior purification (e.g., SPE) to remove interfering substances.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of enzyme-conjugated 6-keto-PGF1α (e.g., HRP-conjugated) to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.

-

Stop the enzyme reaction with a stop solution.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculate the concentration of 6-keto-PGF1α in the samples by comparing their absorbance to a standard curve.

Caption: The principle of a competitive ELISA for 6-keto-PGF1α quantification.

Comparison of LC-MS/MS and ELISA

| Feature | LC-MS/MS | ELISA |

| Specificity | High (based on mass and fragmentation) | Can be variable, potential for cross-reactivity |

| Sensitivity | High (pg/mL range) | High (pg/mL range) |

| Accuracy | High | Can be affected by matrix effects and cross-reactivity |

| Throughput | Lower (sequential analysis) | Higher (batch analysis) |

| Cost | High initial instrument cost | Lower initial cost, kits can be expensive for large studies |

| Development | Complex method development | Pre-developed kits are readily available |

Causality Behind Experimental Choices: The choice between LC-MS/MS and ELISA depends on the specific research question. For studies requiring the highest level of accuracy and specificity, such as in clinical trials or for regulatory submissions, LC-MS/MS is the preferred method. For high-throughput screening or when cost and ease of use are major considerations, a well-validated ELISA kit can be a suitable alternative.

Clinical and Research Significance of 6-Keto-prostaglandin F1α

The measurement of 6-keto-PGF1α has significant implications in both clinical diagnostics and biomedical research. Alterations in its levels are associated with a variety of pathological conditions, making it a valuable biomarker.

-

Cardiovascular Disease: Reduced levels of 6-keto-PGF1α are observed in patients with essential hypertension, cerebrovascular disease, and pre-eclampsia, suggesting a deficiency in the protective effects of prostacyclin in these conditions.[4][9][11][15]

-

Inflammation and Sepsis: Elevated levels of 6-keto-PGF1α are found in patients with septic shock, major trauma, and inflammatory joint disorders, indicating an increased production of prostacyclin as part of the inflammatory response.[12][13][17]

-

Cancer: Several studies have reported elevated plasma levels of 6-keto-PGF1α in patients with various types of cancer, including lung, breast, and gynecologic cancers.[5][7][14] This suggests a potential role for prostacyclin in tumor growth and progression.

-

Renal Function: Urinary excretion of 6-keto-PGF1α is used as an indicator of renal prostacyclin synthesis, which is important for maintaining renal blood flow and function.

Conclusion

6-Keto-prostaglandin F1α is a crucial biomarker for assessing the in vivo production of prostacyclin, a key regulator of vascular homeostasis. The accurate measurement of its physiological concentrations in various biological matrices provides valuable insights into the pathophysiology of a wide range of diseases, including cardiovascular disorders, inflammation, and cancer. The choice of analytical methodology, either the highly specific LC-MS/MS or the high-throughput ELISA, should be carefully considered based on the specific requirements of the study. As our understanding of the role of prostacyclin in health and disease continues to grow, the importance of 6-keto-PGF1α as a diagnostic and research tool will undoubtedly expand.

References

Sources

- 1. Plasma 6-keto-prostaglandin F1 alpha in disorders involving hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary excretion of 6-keto prostaglandin F1 alpha in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of 6-keto-prostaglandin F1 alpha, thromboxane B2 and platelet aggregation in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The concentrations of 6-keto-PGF1 alpha and TXB2 in plasma samples from patients with benign and malignant tumours of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relevance of urinary 6-keto-prostaglandin F1 alpha determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C-reactive protein and 6-keto prostaglandin F 1-alpha in patients with gynecologic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary 6-keto-prostaglandin F1a in patients with gynaecological tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma prostaglandins in lung cancer. — Department of Oncology [oncology.ox.ac.uk]

- 14. Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Concentrations of prostaglandins D2, E2, F2 alpha, 6-keto-F1 alpha and thromboxane B2 in synovial fluid from patients with inflammatory joint disorders and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Decreased 6-keto prostaglandin F1 alpha (6-keto PGF1 alpha) in patients with Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The influence of age on renal prostaglandin synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 6-Keto-Prostaglandin F1α in Cardiovascular Disease: From Biosynthesis to Biomarker Quantification

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

6-keto-prostaglandin F1α (6-keto-PGF1α) is the stable, inactive metabolite of the potent but highly unstable vasodilator and anti-platelet agent, prostacyclin (PGI2). In the landscape of cardiovascular research, the accurate measurement of 6-keto-PGF1α serves as a critical surrogate for endogenous PGI2 production, offering a window into endothelial function and vascular homeostasis.[1] This technical guide provides an in-depth exploration of the biosynthesis of 6-keto-PGF1α, its signaling cascade, its pivotal role in cardiovascular health and disease, and a comparative analysis of the principal methodologies for its quantification. We will delve into the causality behind experimental choices, presenting self-validating protocols for both immunoassay and mass spectrometry-based approaches, to equip researchers and drug development professionals with the expertise to confidently and accurately assess this key biomarker.

The Prostacyclin Pathway: Biosynthesis and Physiological Significance

Prostacyclin is a central player in maintaining cardiovascular health, primarily synthesized by vascular endothelial cells.[2][3] Its production is a tightly regulated enzymatic cascade initiated from arachidonic acid.

Biosynthesis of 6-keto-prostaglandin F1α

The journey from the essential fatty acid, arachidonic acid, to 6-keto-PGF1α involves a series of enzymatic conversions. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2).[2] PGH2 is then rapidly isomerized by prostacyclin synthase to form prostacyclin (PGI2).[4] Due to its extreme instability under physiological conditions, with a half-life of only 2-3 minutes, PGI2 undergoes spontaneous hydrolysis to its stable, inactive metabolite, 6-keto-PGF1α.[5][6] It is this stability that renders 6-keto-PGF1α the preferred analyte for quantifying PGI2 production.[1]

Caption: Biosynthesis of 6-keto-prostaglandin F1α from arachidonic acid.

The Prostacyclin Signaling Cascade

Prostacyclin exerts its biological effects through a G-protein coupled receptor known as the prostacyclin receptor (IP receptor), predominantly found on platelets and vascular smooth muscle cells.[1] Binding of PGI2 to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, culminating in vasodilation and the inhibition of platelet aggregation.[1]

Caption: The signaling cascade of prostacyclin leading to its physiological effects.

The Role of 6-keto-PGF1α in Cardiovascular Disease

The balance between prostacyclin and thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator, is crucial for maintaining vascular homeostasis.[3][7] A disruption in this balance, often reflected in the ratio of their stable metabolites (6-keto-PGF1α and TXB2), is implicated in the pathogenesis of various cardiovascular diseases.

-

Atherosclerosis: A diminished capacity to produce PGI2, leading to lower levels of 6-keto-PGF1α, is associated with endothelial dysfunction, a key initiating event in atherosclerosis.[6] Studies have shown that a marked imbalance between the stable metabolites of thromboxane and prostacyclin is present in patients with arteriosclerosis obliterans.[8]

-

Hypertension: Reduced levels of circulating prostacyclin, as indicated by lower plasma 6-keto-PGF1α, have been observed in patients with essential hypertension, suggesting its role in the maintenance of elevated blood pressure.[9][10] Furthermore, genetic polymorphisms in the prostacyclin synthase gene have been associated with an increased risk for systolic hypertension.[11][12]

-

Thrombosis: The anti-platelet aggregation properties of PGI2 are critical in preventing thrombus formation.[3][13] A shift in the PGI2/TXA2 balance towards a pro-thrombotic state can contribute to acute coronary events.

-

Cerebrovascular Disease: Patients with cerebrovascular disease have been found to have significantly lower plasma levels of 6-keto-PGF1α.[14]

Quantification of 6-keto-PGF1α: A Comparative Methodological Guide

The accurate measurement of 6-keto-PGF1α is paramount for its utility as a biomarker. The two most widely employed analytical techniques are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Key Differences

| Feature | LC-MS/MS | ELISA |

| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. |

| Specificity | High, based on molecular mass and fragmentation. | Variable, potential for cross-reactivity with similar molecules.[15] |

| Sensitivity | High, often in the low pg/mL range.[16] | High, can also reach the low pg/mL range.[5] |

| Throughput | Lower, sequential sample analysis. | Higher, suitable for batch analysis of many samples. |

| Multiplexing | Capable of measuring multiple analytes simultaneously. | Typically measures a single analyte. |

| Cost | Higher initial instrument cost, lower cost per sample for large batches. | Lower initial cost, cost per sample can be higher for single measurements. |

| Development | More complex method development. | Pre-developed kits are widely available.[15] |

Quantitative Performance Comparison

The following tables summarize typical quantitative performance data for both LC-MS/MS and ELISA methods for the analysis of 6-keto-PGF1α.

Table 1: LC-MS/MS Performance Characteristics for 6-keto-PGF1α Quantification

| Parameter | Typical Performance | Reference |

| Linearity Range | 50.0 - 5000 pg/mL | [16] |

| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL | [17] |

| Inter-batch Precision (%CV) | < 12.7% | [16] |

| Inter-batch Accuracy (%) | 97.3% - 100.8% | [16] |

Table 2: ELISA Performance Characteristics for 6-keto-PGF1α Quantification

| Parameter | Typical Performance | Reference |

| Assay Range | 1.6 - 1,000 pg/mL | [5] |

| Sensitivity | 6 pg/mL (80% B/B₀) | [5] |

| Intra-assay Precision (%CV) | < 15% | [18] |

| Inter-assay Precision (%CV) | < 15% | [18] |

Detailed Experimental Protocols

LC-MS/MS Workflow for 6-keto-PGF1α Analysis

The gold standard for specificity, LC-MS/MS, minimizes the risk of false positives by separating the analyte from structurally similar molecules and confirming its identity based on mass-to-charge ratio and fragmentation patterns.[15]

Caption: A typical workflow for the quantification of 6-keto-PGF1α by LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 0.5 mL of plasma, add an internal standard (e.g., 6-keto-PGF1α-d4) to a final concentration of 100 pg/mL and vortex briefly.[1]

-

Precipitate proteins by adding 1.5 mL of cold methanol containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and acidify with 2 mL of water containing 0.1% formic acid to a pH of approximately 3.[1]

-

Condition a solid-phase extraction (SPE) cartridge.

-

Load the acidified supernatant onto the conditioned SPE cartridge at a slow, dropwise rate.[1]

-

Wash the cartridge with 2 mL of water with 0.1% formic acid, followed by 2 mL of 15% methanol in water.[1]

-

Elute the analytes with 1.5 mL of ethyl acetate.[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[1]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[1]

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[15]

-